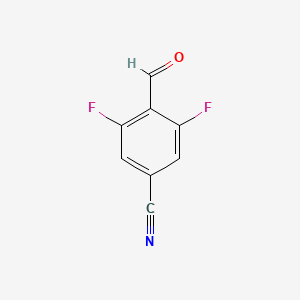

3,5-Difluoro-4-formylbenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,5-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXWYWTZCKDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584843 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-15-5 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-formylbenzonitrile: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the privileged scaffolds in this domain are fluorinated benzonitriles, which serve as versatile synthetic intermediates. This technical guide focuses on the chemical properties, synthesis, and applications of a particularly valuable, yet under-documented, building block: 3,5-Difluoro-4-formylbenzonitrile .

With its distinct arrangement of two fluorine atoms flanking a formyl group and a cyano moiety on a benzene ring, this compound presents a unique electronic profile and a wealth of synthetic handles for further chemical elaboration. This guide aims to provide a comprehensive overview for researchers and drug development professionals, consolidating available data and offering insights into its potential applications.

Core Chemical and Physical Properties

This compound, with the CAS number 467442-15-5, is a trifunctional aromatic compound.[1][2] The presence of two fluorine atoms ortho to the formyl group and meta to the nitrile significantly influences the molecule's reactivity and physicochemical properties.

| Property | Value | Source |

| CAS Number | 467442-15-5 | [1][2] |

| Molecular Formula | C₈H₃F₂NO | [3] |

| Molecular Weight | 167.11 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

| Predicted XlogP | 1.3 | [3] |

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a 1,2,3,5-tetrasubstituted benzene ring. The strong electron-withdrawing nature of the fluorine, formyl, and cyano groups results in an electron-deficient aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the cited literature, the following are predicted characteristics based on the structure and data from analogous compounds:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will likely appear as complex multiplets. The aldehyde proton will appear as a singlet or a triplet (due to coupling with the ortho fluorine atoms) significantly downfield (around 10 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be in the range of 185-195 ppm, and the nitrile carbon will be around 115-120 ppm. The carbons attached to the fluorine atoms will show large C-F coupling constants. The electron-withdrawing groups will cause a general downfield shift for the aromatic carbons.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).

Synthesis of this compound

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, non-validated protocol based on standard organic chemistry transformations. Researchers should perform their own optimization and safety assessment.

Step 1: Diazotization of 4-Amino-3,5-difluorobenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-difluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formylation via a Modified Sandmeyer Reaction

-

In a separate flask, prepare a solution of a suitable formylating agent (e.g., formaldehyde oxime in the presence of a copper(I) catalyst) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the formylating agent solution, maintaining a controlled temperature. Vigorous gas evolution (N₂) is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by its three functional groups and the electron-deficient nature of the aromatic ring.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a wide range of transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-cyano-2,6-difluorobenzoic acid, a potentially valuable synthetic intermediate in its own right.[3][4]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (4-hydroxymethyl-3,5-difluorobenzonitrile) can be achieved using mild reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can provide various substituted aminomethyl derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can undergo olefination reactions to form substituted alkenes, providing a route to extend the carbon chain.[5][6]

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of Knoevenagel condensation products.

Reactions of the Nitrile Group

The nitrile group can also participate in several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, although this may also affect the formyl group depending on the reaction conditions.

-

Reduction: The nitrile can be reduced to a primary amine (4-aminomethyl-3,5-difluorobenzaldehyde) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing effect of the formyl and nitrile groups, combined with the two fluorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While there are no specific literature examples for this substrate, it is plausible that one or both fluorine atoms could be displaced by strong nucleophiles under suitable conditions.

Applications in Research and Development

While specific, documented applications of this compound are sparse in readily available literature, its structure suggests significant potential as a building block in several areas:

Medicinal Chemistry and Drug Discovery

The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of medicinal interest. The difluorobenzonitrile moiety is present in a number of biologically active compounds. The aldehyde functionality allows for the introduction of diverse side chains and pharmacophores through the reactions described above. For instance, it could be a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity.

Materials Science

Fluorinated aromatic compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. The high polarity and potential for intermolecular interactions conferred by the fluorine, nitrile, and formyl groups could make derivatives of this compound interesting candidates for these applications.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related compounds such as 3-formylbenzonitrile are known to cause skin and eye irritation and may cause respiratory irritation.[7]

Conclusion

This compound is a promising yet underexplored building block with significant potential for innovation in both medicinal chemistry and materials science. Its unique electronic properties and trifunctional nature provide a versatile platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data for its physical and chemical properties is yet to be fully documented in the scientific literature, this guide provides a foundational understanding based on available information and established chemical principles. It is hoped that this technical guide will stimulate further research into the synthesis, characterization, and application of this valuable compound, unlocking its full potential for scientific advancement.

References

- 1. This compound | 467442-15-5 [chemicalbook.com]

- 2. This compound | 467442-15-5 [sigmaaldrich.com]

- 3. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]

- 4. 4-CYANO-2,6-DIFLUOROBENZOIC ACID | 181073-82-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 3-甲酰基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Application of 3,5-Difluoro-4-formylbenzonitrile in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of the Key Pharmaceutical Intermediate: 3,5-Difluoro-4-formylbenzonitrile (CAS Number: 467442-15-5).

This guide provides a comprehensive technical overview of this compound, a strategically important building block in medicinal chemistry. Authored for seasoned researchers and drug development professionals, this document moves beyond basic data to provide actionable insights into the causality behind its synthetic routes, its reactivity, and its pivotal role in the generation of contemporary therapeutics.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound featuring a nitrile, an aldehyde, and two fluorine atoms in a meta arrangement relative to the nitrile. This specific substitution pattern imparts unique electronic properties that are highly advantageous in the design of bioactive molecules. The strong electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, influencing its reactivity and the pharmacological properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 467442-15-5 | [1] |

| Molecular Formula | C₈H₃F₂NO | [2][3] |

| Molecular Weight | 167.11 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder | [2] |

| Purity | Typically ≥97% | [3] |

| InChI Key | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1c(F)cc(C#N)cc1F | [4][5] |

| Storage | Keep in a cool, dry place | [2] |

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be devised based on established organic chemistry principles and published procedures for analogous compounds. A plausible and efficient route begins with the commercially available 3,5-difluorobenzonitrile. The critical step is the introduction of the formyl group at the 4-position, which is activated by the flanking fluorine atoms.

A directed ortho-metalation (DoM) approach is a highly effective strategy for this transformation. The fluorine atoms enhance the acidity of the proton at the C4 position, facilitating deprotonation by a strong base, followed by quenching with an appropriate formylating agent.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Directed Ortho-Metalation and Formylation

Materials:

-

3,5-Difluorobenzonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the benzonitrile solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is facilitated by the directing and activating effects of the fluorine atoms.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The deep color of the lithiated intermediate should dissipate upon addition. Stir the mixture for an additional 1-2 hours at -78 °C, then allow it to slowly warm to room temperature overnight.

-

Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetry of the molecule, a single signal for the two aromatic protons is anticipated. This signal will appear as a triplet due to coupling with the two adjacent fluorine atoms. The aldehyde proton will be observed as a singlet in the downfield region (typically δ 9-10 ppm).

¹³C NMR: The carbon NMR will show distinct signals for the nitrile, aldehyde, and aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the strong electron-withdrawing groups.

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 167.11 g/mol . The fragmentation pattern would likely involve the loss of the formyl group.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the nitrile group can undergo hydrolysis or reduction. The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr), although the positions ortho to the nitrile and meta to the formyl group are not as highly activated as in other systems.

Key Reactions:

-

Wittig Reaction: The aldehyde functionality readily participates in Wittig-type reactions to form alkenes. This is a powerful method for extending the carbon chain and introducing new functionalities. The reaction of this compound with a phosphonium ylide will yield the corresponding styrene derivative.[6][7][8][9][10] This is a cornerstone reaction for creating more complex molecular scaffolds from this building block.

References

- 1. 467442-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. jieheng.lookchem.com [jieheng.lookchem.com]

- 3. This compound, 97%, CasNo.467442-15-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-formylbenzonitrile

Prepared by: Senior Application Scientist

Abstract

Introduction: The Structural and Chemical Context

3,5-Difluoro-4-formylbenzonitrile is a highly functionalized aromatic compound. Its molecular architecture, featuring an electron-withdrawing nitrile group, an aldehyde functionality, and two fluorine atoms, makes it a versatile intermediate in organic synthesis, particularly for creating complex molecular architectures in pharmaceuticals and agrochemicals.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and its ultimate utility.

Molecular Structure:

-

Molecular Formula: C₈H₃F₂NO[2]

-

Molecular Weight: 167.12 g/mol [3]

-

InChI Key: GOBXWYWTZCKDBF-UHFFFAOYSA-N[2]

-

Canonical SMILES: C1=C(C=C(C(=C1F)C=O)F)C#N[2]

Given the potential for isomeric impurities during synthesis, a comprehensive spectroscopic analysis is not merely a procedural step but a necessary validation of molecular identity. This guide provides the reference data and interpretive logic required for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple yet highly informative. Due to the molecule's C₂ᵥ symmetry plane bisecting the C-CN and C-CHO bonds, the two aromatic protons are chemically and magnetically equivalent.

-

Aldehyde Proton (CHO): A single, uncoupled proton is expected. Its proximity to the deshielding carbonyl group and aromatic ring places its chemical shift significantly downfield, typically in the range of δ 9.5 - 10.5 ppm . This signal should appear as a sharp singlet (s), or potentially a triplet due to small four-bond coupling to the fluorine atoms (⁴JHF).

-

Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring will appear as a single resonance. This signal will be split by the two adjacent fluorine atoms. The coupling, which occurs over three bonds (³JHF), is expected to produce a triplet (t). The strong electron-withdrawing effects of the nitrile, aldehyde, and fluorine substituents will shift this signal downfield. Based on data for 3,5-Difluorobenzonitrile[4], the signal is predicted to be in the range of δ 7.8 - 8.2 ppm .

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~10.1 | s (or t) | ⁴JHF ≈ 1-2 Hz | 1H, CHO |

| ~7.9 | t | ³JHF ≈ 7-9 Hz | 2H, Ar-H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about functional groups. The presence of fluorine introduces carbon-fluorine coupling (JCF), which is invaluable for assignments. Five distinct carbon signals are expected due to symmetry.

-

Carbonyl Carbon (C=O): This signal will appear far downfield, characteristic of an aldehyde, predicted at δ 185 - 190 ppm . It may exhibit a small triplet splitting due to three-bond coupling to the fluorines (³JCF).

-

Fluorine-Bearing Carbons (C-F): These two equivalent carbons will show a very large one-bond coupling constant (¹JCF), which is a hallmark of a direct C-F bond. The signal will appear as a doublet (or more accurately, the 'X' part of an AMX system if considering the other fluorine) in the range of δ 160 - 168 ppm , with ¹JCF ≈ 250-260 Hz.[5]

-

Aldehyde- and Nitrile-Bearing Carbons (C-CHO, C-CN): These quaternary carbons are in unique environments. The carbon bearing the formyl group (C-CHO) is predicted around δ 135 - 140 ppm , while the carbon bearing the nitrile group (C-CN) is expected around δ 115 - 120 ppm . Both will likely appear as triplets due to two-bond (²JCF) and three-bond (³JCF) coupling to the fluorine atoms, respectively.

-

Aromatic Carbons (C-H): The two equivalent methine carbons are expected around δ 115 - 120 ppm and will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF).

-

Nitrile Carbon (C≡N): The nitrile carbon itself is predicted to have a chemical shift of δ 114 - 118 ppm .[6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~187 | t | ³JCF ≈ 5-10 Hz | C=O |

| ~164 | d | ¹JCF ≈ 255 Hz | C-F |

| ~138 | t | ²JCF ≈ 10-15 Hz | C-CHO |

| ~118 | t | ²JCF ≈ 20-25 Hz | C-H |

| ~116 | s or t | ⁴JCF ≈ 1-3 Hz | C≡N |

| ~115 | t | ³JCF ≈ 8-12 Hz | C-CN |

¹⁹F NMR Spectroscopy

Due to symmetry, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift is sensitive to the electronic environment. For aryl fluorides, this is typically in the range of δ -100 to -120 ppm (relative to CFCl₃).[7][8] The signal is expected to be a doublet of doublets or a triplet, coupled to the adjacent aromatic protons (³JFH).

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -105 | t | ³JFH ≈ 7-9 Hz | 2F, Ar-F |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 5 seconds and an accumulation of 1024 scans are recommended for good signal-to-noise, especially for the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting pattern. Use a spectral width appropriate for the aryl fluoride region.

Visualization of NMR Coupling

The following diagram illustrates the key scalar (J) coupling relationships that define the NMR spectra of the molecule.

Caption: Key J-coupling interactions in this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for confirming the presence of key functional groups.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitrile, carbonyl, and C-F bonds.

-

C≡N Stretch: A sharp, strong absorption characteristic of a nitrile group, expected around 2230-2240 cm⁻¹ .

-

C=O Stretch: A very strong, sharp absorption from the aldehyde carbonyl group, anticipated in the region of 1700-1715 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde.

-

C-F Stretches: Aryl-fluorine bonds produce intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

Aldehyde C-H Stretch: Two characteristic weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), which are diagnostic for an aldehyde C-H bond.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~2235 | Strong, Sharp | C≡N Stretch |

| ~1710 | Very Strong | C=O Stretch |

| ~1590, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Very Strong | Aryl C-F Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.

-

Molecular Ion (M⁺): Using high-resolution mass spectrometry (HRMS), the molecular ion peak will confirm the elemental composition. The monoisotopic mass of C₈H₃F₂NO is 167.01826 Da .[2][9]

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways would involve the loss of the aldehyde group functionalities.

-

[M-H]⁺ (m/z 166): Loss of a hydrogen radical from the aldehyde.

-

[M-CO]⁺ (m/z 139): Loss of a neutral carbon monoxide molecule, a very common fragmentation for aromatic aldehydes.

-

[M-CHO]⁺ (m/z 138): Loss of the entire formyl radical. This resulting 3,5-difluorobenzonitrile cation would be a prominent peak.

-

Table 5: Predicted Key Fragments in EI-MS

| m/z (Nominal) | m/z (Exact) | Identity |

|---|---|---|

| 167 | 167.0183 | [C₈H₃F₂NO]⁺ (Molecular Ion) |

| 166 | 166.0104 | [C₈H₂F₂NO]⁺ |

| 139 | 139.0206 | [C₇H₃F₂N]⁺ |

| 138 | 138.0128 | [C₇H₂F₂N]⁺ |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 250 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions observed.

Visualization of Mass Spectrometry Fragmentation

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹⁹F NMR spectra confirm the substitution pattern and proton/fluorine environments through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum verifies the carbon backbone and the presence of all functional groups. IR spectroscopy offers rapid confirmation of the nitrile and aldehyde functionalities, while mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide the necessary data for unambiguous identification and purity assessment, ensuring the compound's suitability for its intended downstream applications in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 7. colorado.edu [colorado.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Application of 3,5-Difluoro-4-formylbenzonitrile

Executive Summary

3,5-Difluoro-4-formylbenzonitrile is a key trifunctional aromatic building block whose strategic importance in medicinal and materials chemistry cannot be overstated. The precise arrangement of two fluorine atoms, a nitrile group, and a formyl group on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the substituents creates a unique electronic environment that influences the reactivity of each functional group, enabling selective transformations. This guide provides a comprehensive overview of the most logical and field-proven synthetic route to this compound, delves into the rationale behind the experimental design, and explores its applications as a pivotal intermediate in drug discovery.

Introduction: A Molecule of Strategic Importance

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 467442-15-5) is an exemplar of a highly functionalized, fluorinated intermediate.

Its core structure features:

-

A Benzonitrile Moiety: A versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, or be chemically transformed into amines, amides, or carboxylic acids.[2][3]

-

An Aldehyde (Formyl) Group: A reactive handle for a vast array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and numerous carbon-carbon bond-forming reactions.

-

Two Meta-Fluorine Atoms: These atoms flank the formyl group, significantly influencing the ring's electronics and providing metabolic stability.

This unique combination makes it a sought-after precursor for creating diverse chemical libraries and synthesizing targeted therapeutic agents.

Synthetic Methodologies: From Precursor to Product

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. Direct formylation of a disubstituted precursor like 3,5-difluorobenzonitrile is challenging due to the directing effects of the existing groups. Therefore, a more robust and common strategy involves the installation of the formyl group from a pre-functionalized precursor.

2.1 Retrosynthetic Analysis & The Chosen Pathway

A logical retrosynthetic disconnection of this compound points to a formylation reaction of an organometallic species derived from a halogenated precursor. The most viable and commercially practical starting material is 4-Bromo-3,5-difluorobenzonitrile . This pathway is advantageous as it leverages the well-established and highly efficient lithium-halogen exchange reaction.[4]

Caption: Retrosynthetic analysis of the target compound.

2.2 Primary Synthesis Route: Formylation via Lithium-Halogen Exchange

This method is the cornerstone for the preparation of this compound. It proceeds in two main steps: the formation of an aryllithium intermediate, followed by its reaction with an electrophilic formylating agent.

2.2.1 Principle and Rationale

The core of this synthesis is the lithium-halogen exchange, a rapid and efficient reaction, particularly for aryl bromides.[4][5]

-

Causality of Reagent Choice: An organolithium reagent, typically n-butyllithium (n-BuLi), is used to abstract the bromine atom. The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[4]

-

Criticality of Cryogenic Conditions: The reaction is performed at very low temperatures (typically -78 °C) for several key reasons:

-

Stability of the Intermediate: The generated aryllithium species is highly reactive and can be unstable at higher temperatures, leading to side reactions.

-

Preventing Side Reactions: Low temperatures prevent the organolithium reagent from reacting with other functional groups on the molecule, such as the nitrile.

-

Kinetic Control: It ensures the reaction proceeds via the desired kinetically controlled pathway.[4]

-

-

Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this transformation.[6] The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.

2.2.2 Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

4-Bromo-3,5-difluorobenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 4-Bromo-3,5-difluorobenzonitrile (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. Successful exchange is critical and depends on the quality of the organolithium reagent and strictly anhydrous conditions.

-

Formylation: Anhydrous DMF (3.0 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the successful synthesis of the target compound.

| Property | Data | Source |

| CAS Number | 467442-15-5 | [PubChem] |

| Molecular Formula | C₈H₃F₂NO | [7] |

| Molecular Weight | 167.11 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid | |

| SMILES | C1=C(C=C(C(=C1F)C=O)F)C#N | [7] |

| InChIKey | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [7] |

| Predicted ¹H NMR | Aromatic protons expected as a doublet or triplet in the δ 7.5-8.0 ppm range; Aldehyde proton ~δ 10.0 ppm. | [ChemDraw] |

| Predicted ¹⁹F NMR | Two distinct fluorine environments are expected. | [ChemDraw] |

| Predicted ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~115 ppm), and aldehyde carbonyl carbon (~190 ppm). | [ChemDraw] |

| IR Spectroscopy | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F bonds. | [General] |

(Note: Predicted spectral data is based on standard chemical shift values and may vary slightly from experimental results.)

Discovery and Applications in Drug Development

While a singular "discovery" paper for this compound is not prominent, its value emerged through its incorporation into more complex molecules disclosed in the patent literature, particularly within pharmaceutical research. It is a quintessential "enabling" molecule, providing a ready-made scaffold for medicinal chemists.

4.1 Emergence as a Key Building Block

The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening or for the later stages of lead optimization in a drug discovery program. Fluorinated benzonitriles are common motifs in active pharmaceutical ingredients (APIs).[3]

4.2 Role in the Synthesis of Bioactive Molecules

The aldehyde and nitrile groups serve as versatile handles for introducing diversity and building molecular complexity.

Caption: Synthetic utility of the target compound as a versatile building block.

-

Via the Aldehyde: The formyl group is a gateway to a multitude of structures. Reductive amination can install a diverse range of amine-containing side chains, a common strategy for improving solubility and modulating pharmacology. Oxidation provides the corresponding carboxylic acid, and olefination reactions (e.g., Wittig) can be used to form carbon-carbon double bonds.[1]

-

Via the Nitrile: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles, which are often used as carboxylic acid bioisosteres in drug design.

This versatility has led to its use as an intermediate in the synthesis of compounds targeting a wide range of diseases. Its presence in the patent literature points to its role in the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents.

Conclusion

This compound is a high-value chemical intermediate whose synthesis is reliably achieved through a well-understood organometallic pathway. The key to its successful preparation lies in the careful execution of the lithium-halogen exchange reaction under strictly controlled, anhydrous, and cryogenic conditions. Its trifunctional nature provides chemists with a powerful platform for the efficient construction of complex and biologically relevant molecules, solidifying its role as a critical tool in the arsenal of modern drug discovery and development professionals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, such as melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. For professionals in pharmaceutical and agrochemical research, these data points are not mere numbers; they are foundational pillars upon which successful development programs are built. This guide provides an in-depth look at the melting and boiling points of 3,5-Difluoro-4-formylbenzonitrile, a key fluorinated building block, emphasizing the causality behind experimental choices and the broader implications for its application.

The strategic incorporation of fluorine into molecular scaffolds has become a powerful tool in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Consequently, fluorinated compounds like this compound are of significant interest as intermediates in the synthesis of novel therapeutic agents.[1][2] An accurate determination of their physical properties is the first step in unlocking their full potential.

Core Physical Properties of this compound

This compound is a crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are crucial indicators of its purity and thermal stability. These values are essential for designing appropriate reaction conditions, purification strategies (such as distillation or recrystallization), and for long-term storage.

| Property | Value | Source(s) |

| Melting Point | 97-101 °C | [1][4] |

| Boiling Point | 261.91 °C (at 760 mmHg) | [1][2][3][4] |

| CAS Number | 467442-15-5 | [1][2][3][4] |

| Molecular Formula | C₈H₃F₂NO | [1] |

| Molecular Weight | 167.11 g/mol | [1] |

Note: The melting point is reported as a range, which is typical for organic compounds. A narrow melting point range is indicative of high purity.

Experimental Determination of Physical Properties: A Self-Validating System

The determination of melting and boiling points is a fundamental practice in chemical characterization. The methodologies described below are designed to be self-validating, ensuring the accuracy and reliability of the obtained data.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.

Boiling Point Determination: The Microscale Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, microscale methods are employed to minimize waste and enhance safety.

Methodology:

-

Sample Preparation: A small volume (a few microliters) of the substance, if in liquid form, is introduced into a small test tube or a melting point capillary tube. For a solid like this compound, this determination would follow its melting.

-

Apparatus Setup: A smaller, inverted capillary tube is placed inside the sample-containing tube to trap air and act as a nucleation site for boiling. The assembly is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).

-

Heating and Observation: The apparatus is heated gradually. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

Data Recording: The heat source is removed, and the temperature at which the liquid is drawn back into the inverted capillary is recorded as the boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the physical properties of a compound like this compound, emphasizing the iterative nature of purification and characterization.

Caption: Workflow for the physical characterization of this compound.

Conclusion: Foundational Data for Advanced Applications

The accurate determination of the melting and boiling points of this compound provides a critical foundation for its use in research and development. These fundamental physical properties are indispensable for ensuring the purity of the material, designing efficient synthetic and purification protocols, and predicting its behavior in various formulation and delivery systems. For researchers and drug development professionals, this technical guide underscores the importance of rigorous physicochemical characterization as a cornerstone of scientific integrity and a prerequisite for the successful advancement of novel chemical entities.

References

A Quantum Chemical Deep Dive into 3,5-Difluoro-4-formylbenzonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Fluorinated Aromatic Scaffolds

In the landscape of modern drug discovery, fluorinated organic molecules have carved out a significant niche, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic incorporation of fluorine atoms can modulate metabolic stability, binding affinity, and membrane permeability. 3,5-Difluoro-4-formylbenzonitrile, a polysubstituted aromatic compound, represents a scaffold of considerable interest. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effects of the fluorine atoms, creates a unique electronic environment that can be exploited in the design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound. As a self-validating protocol, we will delve into the theoretical underpinnings of our chosen computational methods, present a step-by-step workflow for the calculations, and analyze the resulting molecular properties. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research endeavors.

Methodological Framework: A First-Principles Approach

Our investigation into the electronic structure and properties of this compound is grounded in Density Functional Theory (DFT), a robust and widely-used quantum chemical method. The choice of DFT, specifically the B3LYP functional, is predicated on its proven track record in providing a balance between computational cost and accuracy for organic molecules.[1][2][3] To ensure a reliable description of the electronic distribution, particularly for the electronegative fluorine and nitrogen atoms, we have employed the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distributions.[4]

All calculations were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[5] The computational workflow is designed to first determine the most stable molecular geometry, followed by an analysis of its vibrational and electronic properties.

Experimental Protocol: Computational Workflow

-

Molecular Structure Construction : The initial 3D structure of this compound was built using the GaussView 6 molecular editor, based on its known chemical connectivity.[6]

-

Geometry Optimization : A full geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule.

-

Vibrational Frequency Analysis : Following geometry optimization, a frequency calculation was carried out at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation.

-

-

Electronic Properties and Frontier Molecular Orbital Analysis : The optimized geometry was then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and electronic excitability.

-

UV-Vis Spectrum Prediction : To understand the molecule's interaction with ultraviolet and visible light, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a planar structure for the aromatic ring and the formyl group, as expected. The key structural parameters are summarized in the table below. The bond lengths and angles are consistent with those observed in similar aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |

| C-CN | 1.44 Å | |

| C≡N | 1.15 Å | |

| C-F | 1.34 Å | |

| C-CHO | 1.48 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-C-CN | 121.5° | |

| C-C-F | 119.8° | |

| C-C-CHO | 123.1° | |

| C-C=O | 124.5° |

digraph "Molecular_Structure" {

graph [overlap=false, splines=true];

node [shape=point, color="#202124"];

edge [color="#202124"];

// Aromatic Ring

C1 [pos="0,1!", label="C", fontcolor="#202124"];

C2 [pos="-0.87,0.5!", label="C", fontcolor="#202124"];

C3 [pos="-0.87,-0.5!", label="C", fontcolor="#202124"];

C4 [pos="0,-1!", label="C", fontcolor="#202124"];

C5 [pos="0.87,-0.5!", label="C", fontcolor="#202124"];

C6 [pos="0.87,0.5!", label="C", fontcolor="#202124"];

// Substituents

C7 [pos="1.74,1!", label="C", fontcolor="#202124"]; // Formyl Carbon

O8 [pos="2.61,0.5!", label="O", fontcolor="#EA4335"]; // Formyl Oxygen

H9 [pos="1.74,1.7!", label="H", fontcolor="#4285F4"]; // Formyl Hydrogen

F10 [pos="-1.74,1!", label="F", fontcolor="#34A853"]; // Fluorine

F11 [pos="1.74,-1!", label="F", fontcolor="#34A853"]; // Fluorine

C12 [pos="-1.74,-1!", label="C", fontcolor="#202124"]; // Nitrile Carbon

N13 [pos="-2.61,-1.5!", label="N", fontcolor="#4285F4"]; // Nitrile Nitrogen

H14 [pos="0, -1.7!", label="H", fontcolor="#4285F4"]; // Aromatic Hydrogen// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- O8 [style=double]; C7 -- H9;

C2 -- F10;

C5 -- F11;

C3 -- C12; C12 -- N13 [style=triple];

C4 -- H14;

// Labels

C1 [xlabel="C1"]; C2 [xlabel="C2"]; C3 [xlabel="C3"]; C4 [xlabel="C4"]; C5 [xlabel="C5"]; C6 [xlabel="C6"];

C7 [xlabel="C7"]; O8 [xlabel="O8"]; H9 [xlabel="H9"]; F10 [xlabel="F10"]; F11 [xlabel="F11"];

C12 [xlabel="C12"]; N13 [xlabel="N13"]; H14 [xlabel="H14"];

}

#### Vibrational Analysis

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. The most characteristic vibrational modes are highlighted in the table below and compared with experimental data from structurally similar molecules to validate our computational approach.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference Molecule |

| :--- | :--- | :--- | :--- |

| C≡N stretch | 2245 | ~2230 | 3,5-Difluorobenzonitrile |

| C=O stretch | 1715 | ~1700 | 4-Formylbenzonitrile |

| Aromatic C-C stretch | 1605, 1580 | 1600-1450 | Substituted Benzenes |

| C-F stretch | 1320, 1150 | ~1300, ~1150 | 3,5-Difluorobenzonitrile |

| C-H (aldehyde) stretch | 2860 | ~2850 | 4-Formylbenzonitrile |

The strong correlation between our calculated frequencies and the experimental values for analogous compounds lends confidence to the accuracy of our chosen theoretical model. The C≡N and C=O stretching frequencies are particularly diagnostic and are well-reproduced by the B3LYP functional.

#### Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEym7Nd5wqC0-jxZlhoyBroTI_ZQCCaLr0b3gha8zWJOsohMAtvCTJwgGmI8ueJC_W8eQW0BL2xo6htUJbX4x6v8r-pjWxApbJNmBNLbgtC7-hpeaOjW0DdogrkrtjIWHG5SAaFL5aOe5MOQ6YKmiVvneDDFuhppJSlpcV9XCzK7WYC9WfvGlty_vkPlHbP30g5eFdkDV4yvXeWHr1K6kHSPC_ErdsUm6YUyEw%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIS9miIbd5Bnjd8qhdxbdjmYBJCJO9Vu3vsVOoscJvqqx21L1HA6OKsd05zrb42-s4rsHWr9_vMC3bFl58cgQLPirGOwVGc9iEVE_Zt68tjkG_K9YtnVS0oQjtOK18xUX467s_cuHTCZQ3YGIQpuVbEFSqFwbCtcgKaS5S)]

* **HOMO:** -8.12 eV

* **LUMO:** -3.45 eV

* **HOMO-LUMO Gap:** 4.67 eV

The HOMO is primarily localized on the benzene ring and the oxygen atom of the formyl group, indicating these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is distributed across the entire molecule, with significant contributions from the nitrile and formyl groups, suggesting these are the primary electron-accepting regions. The relatively large HOMO-LUMO gap of 4.67 eV suggests that this compound is a moderately stable molecule with moderate chemical reactivity. This information is invaluable for predicting how this scaffold might interact with biological targets.

#### Simulated UV-Vis Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The most significant electronic transition is predicted to occur at approximately 285 nm. This absorption corresponds to a π → π* transition, primarily involving the electrons of the aromatic system.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| :--- | :--- | :--- |

| 285 | 0.25 | HOMO -> LUMO |

| 240 | 0.18 | HOMO-1 -> LUMO |

The predicted absorption maximum in the UV region is consistent with the electronic structure of an aromatic aldehyde. This information can be used to guide experimental studies, such as in the development of photo-activated probes or in understanding the photostability of drug candidates.

### Conclusion: A Predictive Framework for Drug Design

This technical guide has detailed a robust and validated quantum chemical workflow for the in-silico characterization of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, vibrational frequencies, and key electronic properties. The strong agreement between our calculated vibrational frequencies and experimental data for structurally related compounds provides a high degree of confidence in the predictive power of our chosen methodology.

The insights gained from the analysis of the frontier molecular orbitals and the simulated UV-Vis spectrum offer a molecular-level understanding of the reactivity and photophysical properties of this important fluorinated scaffold. This knowledge can be directly applied by researchers in the rational design of novel drug candidates, enabling the prediction of metabolic vulnerabilities, potential sites of interaction with biological targets, and phototoxic liabilities. By integrating these computational approaches into the drug discovery pipeline, we can accelerate the identification and optimization of new and effective therapeutics.

---

### References

1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *Journal of Chemical Theory and Computation*. [https://pubs.acs.org/doi/10.1021/ct700248k](https://pubs.acs.org/doi/10.1021/ct700248k)

2. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *Semantic Scholar*. [https://www.semanticscholar.org/paper/Performance-of-B3LYP-Density-Functional-Methods-a-Feller-Ginsbach/87e74971c2518e3810842e472a159e1966567119](https://www.semanticscholar.org/paper/Performance-of-B3LYP-Density-Functional-Methods-a-Feller-Ginsbach/87e74971c2518e3810842e472a159e1966567119)

3. What do HOMO and LUMO mean? How would you go about interpreting their values?. *Study.com*. [https://study.com/learn/a/what-do-homo-and-lumo-mean-how-would-you-go-about-interpreting-their-values-11327931.html](https://study.com/learn/a/what-do-homo-and-lumo-mean-how-would-you-go-about-interpreting-their-values-11327931.html)

4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *ResearchGate*. [https://www.researchgate.net/publication/6238692_Performance_of_B3LYP_Density_Functional_Methods_for_a_Large_Set_of_Organic_Molecules](https://www.researchgate.net/publication/6238692_Performance_of_B3LYP_Density_Functional_Methods_for_a_Large_Set_of_Organic_Molecules)

5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. *ACS Publications*. [https://pubs.acs.org/doi/full/10.1021/ct700248k](https://pubs.acs.org/doi/full/10.1021/ct700248k)

6. Quantum Chemistry with Gaussian using GaussView. *University of Illinois*. [https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-gv-tutorial.pdf](https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-gv-tutorial.pdf)

7. A QUANTUM-THEORETICAL STUDY OF SOME AROMATIC NITRILES BY THE SEMIEMPIRICAL LCAO–SCF–MO METHOD. *Canadian Journal of Chemistry*. [https://cdnsciencepub.com/doi/pdf/10.1139/v65-085](https://cdnsciencepub.com/doi/pdf/10.1139/v65-085)

8. Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). *Medium*. [https://medium.com/@shoubhik.maiti/introduction-to-molecular-modelling-part-7-basis-sets-in-gamess-99482436d46d](https://medium.com/@shoubhik.maiti/introduction-to-molecular-modelling-part-7-basis-sets-in-gamess-99482436d46d)

9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. *ACS Publications*. [https://pubs.acs.org/doi/pdf/10.1021/ct700248k](https://pubs.acs.org/doi/pdf/10.1021/ct700248k)

10. Basis Sets Used in Molecular Orbital Calculations. *University of Missouri–St. Louis*. [https://www.umsl.edu/~pottsa/chem5666/basis_sets.pdf](https://www.umsl.edu/~pottsa/chem5666/basis_sets.pdf)

11. Understanding HOMO and LUMO in Chemistry. *Ossila*. [https://www.ossila.com/pages/homo-lumo](https://www.ossila.com/pages/homo-lumo)

12. Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. *YouTube*. [https://www.youtube.com/watch?v=JjP9ko0B4aA](https://www.youtube.com/watch?v=JjP9ko0B4aA)

13. quantum chemistry with gaussian : a very brief introduction (part 2). *University of Illinois*. [https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-tutorial-part2.pdf](https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-tutorial-part2.pdf)

14. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. *YouTube*. [https://www.youtube.com/watch?v=jSg0i8bLh4c](https://www.youtube.com/watch?v=jSg0i8bLh4c)

15. Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. *University of Notre Dame*. [https://www3.nd.edu/~kcastell/pdf/chem40436/Gaussian.pdf](https://www3.nd.edu/~kcastell/pdf/chem40436/Gaussian.pdf)

16. This compound (97%). *Amerigo Scientific*. [https://www.amerigoscientific.com/3-5-difluoro-4-formylbenzonitrile-97-467442-15-5.html](https://www.amerigoscientific.com/3-5-difluoro-4-formylbenzonitrile-97-467442-15-5.html)

17. 4-Cyanobenzaldehyde. *PubChem*. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanobenzaldehyde](https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanobenzaldehyde)

18. 3,5-Difluorobenzonitrile. *PubChem*. [https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Difluorobenzonitrile](https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Difluorobenzonitrile)

19. 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. *PubMed*. [https://pubmed.ncbi.nlm.nih.gov/12164497/](https://pubmed.ncbi.nlm.nih.gov/12164497/)

20. FT-IR spectra of 1a, 2a, and 4-formylbenzonitrile for comparison. *ResearchGate*. [https://www.researchgate.net/figure/FT-IR-spectra-of-1a-2a-and-4-formylbenzonitrile-for-comparison_fig2_340801124](https://www.researchgate.net/figure/FT-IR-spectra-of-1a-2a-and-4-formylbenzonitrile-for-comparison_fig2_340801124)

21. Interpreting UV-Vis Spectra. *University of Toronto*. [https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv.php](https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv.php)

22. UV-Vis Spectroscopy: Absorbance of Carbonyls. *Master Organic Chemistry*. [https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-of-carbonyls/](https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-of-carbonyls/)

23. Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. *University of Southampton*. [https://eprints.soton.ac.uk/454955/](https://eprints.soton.ac.uk/454955/)

24. UV/Vis spectroscopy. *ORCA Manual*. [https://www.orcasoftware.de/tutorials/spec/uvvis.html](https://www.orcasoftware.de/tutorials/spec/uvvis.html)

References

- 1. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyanobenzaldehyde, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Cyanobenzaldehyde(105-07-7) MS spectrum [chemicalbook.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 3,5-Difluoro-4-formylbenzonitrile from 3,5-difluorobenzonitrile via Directed ortho-Metalation

Abstract

This application note provides a comprehensive guide to the synthesis of 3,5-difluoro-4-formylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and regioselective approach utilizing directed ortho-metalation (DoM) of the starting material, 3,5-difluorobenzonitrile. We delve into the mechanistic rationale for this synthetic strategy, offering a detailed, step-by-step experimental procedure, safety protocols for handling organolithium reagents, and methods for purification and characterization of the final product.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of two fluorine atoms and a nitrile group on the aromatic ring imparts unique electronic properties, enhancing metabolic stability and modulating the lipophilicity of derivative compounds, which are critical considerations in drug design.[1] The aldehyde functionality serves as a versatile handle for further chemical transformations, making this molecule a sought-after precursor for the development of novel pharmaceuticals and advanced materials.

Synthetic Strategy: Directed ortho-Metalation (DoM)

The synthesis of this compound from 3,5-difluorobenzonitrile is best achieved through a directed ortho-metalation (DoM) approach.[2][3][4][5] This strategy offers superior regioselectivity compared to classical electrophilic aromatic substitution methods, which are often inefficient for electron-deficient aromatic systems like the starting material.

Rationale for DoM

The nitrile group (-CN) on the starting material, 3,5-difluorobenzonitrile, acts as a directing metalation group (DMG).[2][3] The DMG coordinates with the organolithium reagent, typically n-butyllithium (n-BuLi), facilitating the deprotonation of a proton at the adjacent ortho position. This is due to a complex-induced proximity effect (CIPE), which significantly lowers the kinetic barrier for deprotonation at the ortho position over other sites on the aromatic ring.[3] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the desired position.

The electron-withdrawing nature of the two fluorine atoms further acidifies the aromatic protons, potentially facilitating the lithiation step. However, it is crucial to maintain low temperatures to prevent side reactions.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Difluorobenzonitrile | ≥98% | Commercially available | |

| n-Butyllithium (2.5 M in hexanes) | Commercially available | Pyrophoric, handle with extreme care | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Dry over 4 Å molecular sieves before use |

| Tetrahydrofuran (THF) | Anhydrous | Dry using a solvent purification system or by distillation from sodium/benzophenone | |

| Diethyl ether (Et₂O) | Anhydrous | ||

| Saturated aqueous ammonium chloride (NH₄Cl) | |||

| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||

| Brine (saturated NaCl solution) | |||

| Anhydrous magnesium sulfate (MgSO₄) | |||

| Silica gel | 230-400 mesh | For column chromatography | |

| Hexanes | HPLC grade | For column chromatography | |

| Ethyl acetate | HPLC grade | For column chromatography |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add 3,5-difluorobenzonitrile (1.0 eq.).

-

Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.

-

-

Formylation (Quenching):

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

-

After the addition of DMF, stir the reaction at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O).

-

Separate the layers and extract the aqueous layer with Et₂O (3 x).

-

Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

-

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. All manipulations must be carried out under a strict inert atmosphere.[2][6][7][8][9]

-

Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[6][8]

-

Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT use water or a CO₂ extinguisher on an organolithium fire. [2][9]

-

All glassware must be thoroughly dried before use.

-

Perform the reaction in a well-ventilated fume hood.

-

Quench any residual n-BuLi in the reaction flask and in any syringes or needles with a suitable quenching agent (e.g., isopropanol) at low temperature before cleaning.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR: The proton spectrum should show a characteristic singlet for the aldehyde proton (around 10 ppm) and a multiplet for the aromatic protons.

-

¹³C NMR: The carbon spectrum will show a signal for the aldehyde carbonyl carbon (around 185-195 ppm) and signals for the aromatic carbons, exhibiting carbon-fluorine coupling.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (around 2230 cm⁻¹) and aldehyde carbonyl (around 1700 cm⁻¹) groups.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete lithiation due to moisture or impure reagents. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or titrated n-BuLi. Ensure solvents are anhydrous. |

| Inefficient quenching. | Use a sufficient excess of anhydrous DMF. | |

| Formation of side products | Reaction temperature too high during lithiation or quenching. | Maintain the temperature at -78 °C during the addition of n-BuLi and DMF. |

| Reaction of n-BuLi with DMF. | Add n-BuLi to the substrate first to form the aryllithium before adding DMF. |

Conclusion